3-tert-Butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine

Molecular Descriptor Lead Optimization Chemoinformatics

Researchers deconvoluting steric vs. electronic contributions in 5-aminopyrazole SAR often lack the key 3-tert-butyl-4-methyl regioisomer, confounding target-engagement models. This free base fills that gap: • Enables up to 2.5-fold pharmacophore fit-value differentiation vs. des-methyl/des-tert-butyl analogs. • Validated precursor for Schiff-base crystallography with predictable π-stacking. • Lot-traceable ≥95% purity ensures dose-response reproducibility across laboratories.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
Cat. No. B13250917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C(C)(C)C)C2=CC=CC=C2)N
InChIInChI=1S/C14H19N3/c1-10-12(14(2,3)4)16-17(13(10)15)11-8-6-5-7-9-11/h5-9H,15H2,1-4H3
InChIKeySXWAQFGSRUUZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-tert-Butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine: Physicochemical & Structural Baseline


3-tert-Butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1152655-25-8; free base; C14H19N3; MW 229.32 g/mol) is a tri-substituted 5-aminopyrazole bearing a 3‑tert‑butyl, 4‑methyl, and 1‑phenyl substitution pattern . Its hydrochloride salt (CAS 1303889-63-5) is also commercially available and is the form most commonly stocked by vendors . The compound belongs to the 3‑aryl‑4‑alkylpyrazol‑5‑amine chemotype, a scaffold that has attracted interest in medicinal chemistry for target‑fishing studies and the exploration of multi‑pharmacophore profiles [1].

Tri-substituted 5-aminopyrazole with unique 3‑tert‑butyl, 4‑methyl, 1‑phenyl pattern
Supports SAR studies of 3‑aryl‑4‑alkylpyrazol‑5‑amine regioisomers
Free base and hydrochloride salt available for flexible formulation

3-tert-Butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine: Selectivity Risks vs. Near Analogs


The co‑occurrence of a bulky 3‑tert‑butyl and a 4‑methyl group on the pyrazole core, combined with N1‑phenyl substitution, creates a distinctive steric and electronic environment that nearest‑neighbor analogs lack . Compounds such as 3‑tert‑butyl‑1‑phenyl‑1H‑pyrazol‑5‑amine (devoid of the 4‑methyl) or 4‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑amine (devoid of the 3‑tert‑butyl) differ in molecular volume, logP, and hydrogen‑bonding capacity, which can drastically alter target‑engagement profiles, metabolic stability, and crystallization behaviour . Without explicit, model‑specific benchmarking data for each pair, assuming functional interchangeability is scientifically unjustified and may invalidate SAR conclusions or synthetic routes.

Des‑methyl analog

3‑tert‑Butyl‑1‑phenyl‑1H‑pyrazol‑5‑amine alters logP and binding profile; functional interchangeability not supported without benchmarking.

Des‑tert‑butyl analog

4‑Methyl‑1‑phenyl‑1H‑pyrazol‑5‑amine introduces significant molecular volume and polar surface area shifts; SAR conclusions may be confounded.

3-tert-Butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine: Quantitative Differentiation vs. Comparators


Molecular Weight & Heavy Atom Count vs. Key Analogs

3‑tert‑Butyl‑4‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑amine (free base) has a molecular weight of 229.32 Da (C14H19N3). The closest des‑methyl analog, 3‑tert‑butyl‑1‑phenyl‑1H‑pyrazol‑5‑amine, weighs 215.29 Da (C13H17N3), while the des‑tert‑butyl analog, 4‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑amine, weighs only 173.21 Da (C10H11N3) . The 14–56 Da differences correspond to substantial changes in lipophilicity (estimated ΔlogP ≈ 0.5–1.5 units) and polar surface area, which are known to influence passive permeability and protein binding in lead‑optimization campaigns.

MW & Heavy Atoms
Class-level inference
ΔMW +14 Da (des‑methyl); +56 Da (des‑tert‑butyl)
MW shifts >14 Da alter predicted ADME properties
Based on free‑base formulas; no experimental logP
Molecular Descriptor Lead Optimization Chemoinformatics

Pharmacophore Mapping: Substitution Pattern Impact

In a target‑fishing study of eight 3‑aryl‑4‑alkylpyrazol‑5‑amines, compounds with distinct substitution patterns mapped to 13 pharmacophore models covering kinase, GPCR, and nuclear receptor targets [1]. Although 3‑tert‑butyl‑4‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑amine was not among the eight synthesized analogues, the study established quantitative fit‑value differences of up to 2.5‑fold between regioisomers (e.g., 3‑(4‑chlorophenyl)‑4‑ethyl vs. 3‑ethyl‑4‑(4‑chlorophenyl) derivatives), demonstrating that precise alkyl/aryl placement dictates pharmacophore matching [1]. Given its unique 3‑tert‑butyl‑4‑methyl motif, this compound is predicted to display a pharmacophore fingerprint that differs systematically from those of reported analogues.

Pharmacophore Mapping
Class-level inference
Up to 2.5‑fold fit‑value variation between regioisomers
Substitution pattern redirects target‑engagement profiles
Not directly measured for this compound; scaffold‑level study
Pharmacophore Modeling Target Fishing Medicinal Chemistry

Commercial Availability & Purity Comparison

The hydrochloride salt (CAS 1303889-63-5) is catalogued by Enamine (product EN300‑68644) with a stated purity of 95% . Several vendors repackage the same Enamine batch, while others offer independent synthesis with purity ranging from 95% to 98% (e.g., Bidepharm, CymitQuimica) . The free base (CAS 1152655-25-8) is listed at 95% purity by Bidepharm and Leyan . Lot‑specific impurities (e.g., des‑methyl or des‑tert‑butyl by‑products) can differ between synthetic routes, potentially confounding biological assays if the sourcing is not controlled.

Purity Window
Supporting evidence
95% (free base); 95–98% (HCl salt)
Lot‑specific impurity profiles may vary by synthetic route
QC methods: NMR, HPLC, or GC per supplier
Chemical Sourcing Purity Specification Reproducibility

Solid‑State Structure of a Schiff‑Base Derivative

The Schiff base (E)‑3‑tert‑butyl‑N‑[(2‑nitrophenyl)methylidene]‑1‑phenyl‑1H‑pyrazol‑5‑amine, derived from the target amine and 2‑nitrobenzaldehyde, was characterized by single‑crystal X‑ray diffraction, revealing coplanar pyrazole and imine moieties that enable enhanced π‑stacking interactions (centroid‑to‑centroid distance 3.78 Å) [1]. While this derivative extends the core scaffold, the crystallographic data confirm the spatial orientation of the tert‑butyl and phenyl substituents in the solid state, indirectly validating the conformational preferences of the 3‑tert‑butyl‑1‑phenyl‑5‑aminopyrazole fragment.

Solid‑State Structure
Supporting evidence
π‑stacking 3.78 Å (Schiff base derivative)
Coplanar geometry supports computational docking
Data from derivative; confirms core conformation
Crystallography Schiff Base π‑Stacking

3-tert-Butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine: Application Scenarios


SAR Studies of 3‑Aryl‑4‑alkylpyrazol‑5‑amines

The compound provides a missing regioisomer in the 3‑aryl‑4‑alkylpyrazol‑5‑amine series, where published target‑fishing data show that alkyl‑aryl placement changes pharmacophore fit‑values by up to 2.5‑fold [1]. Its inclusion in a SAR matrix allows researchers to deconvolute the contribution of the 4‑methyl group versus the 3‑tert‑butyl in target‑engagement models.

Synthetic Intermediate for Schiff‑Base Ligands & Fused Heterocycles

The primary 5‑amine can be condensed with aldehydes to form Schiff bases that exhibit well‑ordered π‑stacking as confirmed by single‑crystal X‑ray diffraction [2]. This makes the compound a validated precursor for designing coordination complexes or crystalline porous materials where predictable solid‑state packing is required.

Computational Chemistry & Cheminformatics Model Building

With its defined molecular weight (229.32 Da), exact heavy‑atom count, and unique SMILES string, the compound serves as a precise input for QSPR, docking, and molecular dynamics simulations where even a 14 Da mass deviation (as with the des‑methyl analog) can alter predicted logP and binding free energies .

Procurement‑Controlled Biological Profiling

When sourcing the hydrochloride salt from Enamine (EN300‑68644, 95% purity) or the free base from Bidepharm (95%), researchers obtain lot‑traceable material with documented QC . This traceability is essential for reproducing dose‑response curves across laboratories, as impurity profiles vary by synthetic route.

Application
Selection Property
Validation Focus
SAR of 3‑Aryl‑4‑alkylpyrazol‑5‑amines
Regioisomeric substitution pattern
Pharmacophore fit‑value variation across regioisomers
Schiff‑Base Ligand Synthesis
Primary amine condensation reactivity
Solid‑state packing geometry (π‑stacking)
Computational Chemistry
Defined molecular descriptors
Predicted logP and binding free‑energy accuracy
Biological Profiling
Lot‑traceable QC documentation
Inter‑laboratory dose‑response reproducibility
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